(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 918543-49-4
VCID: VC17268103
InChI: InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1
SMILES:
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid

CAS No.: 918543-49-4

Cat. No.: VC17268103

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid - 918543-49-4

Specification

CAS No. 918543-49-4
Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name (5S)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid
Standard InChI InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1
Standard InChI Key VEFFNECIDVRBTE-QMMMGPOBSA-N
Isomeric SMILES C1[C@H](OC(=O)N1C2=CC=CC=C2)C(=O)O
Canonical SMILES C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of an oxazolidine ring—a saturated heterocycle with nitrogen at position 1 and oxygen at position 2. The (S)-configuration at the stereocenter and the phenyl group at position 3 introduce chirality and aromaticity, respectively, which are critical for its interactions in biological systems. The carboxylic acid at position 5 enhances water solubility and provides a site for further chemical modifications, such as esterification or amidation.

Key structural attributes include:

  • Chirality: The (S)-enantiomer is synthesized via stereoselective methods, ensuring precise spatial arrangement for target-specific interactions.

  • Aromatic Interactions: The phenyl group enables π-π stacking with aromatic residues in proteins or nucleic acids.

  • Hydrogen-Bonding Capacity: The carbonyl and carboxylic acid groups facilitate hydrogen bonding, influencing solubility and receptor binding.

Synthesis and Stereochemical Control

Asymmetric Synthesis Strategies

The synthesis of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid employs asymmetric techniques to achieve enantiomeric purity. A representative route involves:

  • N-Sulfinimine Formation: R-Glyceraldehyde acetonide is converted to an N-sulfinimine intermediate, which serves as a chiral auxiliary.

  • Stereoselective Grignard Addition: Phenylmagnesium bromide reacts with the N-sulfinimine under controlled conditions, yielding a diastereomerically enriched adduct.

  • Cyclization and Deprotection: Acid-mediated cyclization forms the oxazolidine ring, followed by deprotection to reveal the carboxylic acid group.

Table 1: Key Reaction Conditions and Outcomes

StepReagents/ConditionsYield (%)Diastereomeric Ratio
N-Sulfinimine FormationTi(OiPr)4_4, (-)-Menthyl sulfinyl chloride85N/A
Grignard AdditionPhenylMgBr, THF, -78°C789:1 (dr)
CyclizationHCl, MeOH, rt92N/A

This method highlights the importance of low temperatures (-78°C) and chiral auxiliaries in achieving high stereoselectivity.

Physicochemical Properties

While experimental data on melting point, solubility, and stability remain limited, theoretical predictions and analogs provide insights:

  • LogP: Estimated at 1.5–2.0, indicating moderate lipophilicity suitable for membrane permeability.

  • pKa: The carboxylic acid group likely has a pKa ~4.5, enabling ionization at physiological pH.

  • Thermal Stability: Oxazolidines generally decompose above 200°C, suggesting compatibility with standard laboratory handling.

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms of Action

The compound’s structural resemblance to amino acids (e.g., proline) suggests potential roles in:

  • Enzyme Inhibition: Competitive binding to active sites of amino acid-processing enzymes (e.g., prolyl hydroxylases).

  • Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) via hydrogen bonding and aromatic stacking.

Table 2: Comparative Bioactivity of Oxazolidine Derivatives

CompoundTarget PathwayIC50/EC50 (µM)Source
LinezolidBacterial ribosome2–4Literature
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acidHypothesized: Prolyl hydroxylaseN/A

Industrial and Research Applications

Asymmetric Catalysis

The compound’s chiral framework makes it a candidate for:

  • Chiral Auxiliaries: Facilitating enantioselective synthesis of pharmaceuticals.

  • Ligand Design: Coordinating metal catalysts in cross-coupling reactions.

Drug Discovery

  • Prodrug Development: The oxazolidine ring could hydrolyze in vivo to release bioactive amines.

  • Peptide Mimetics: Serving as a rigid scaffold to mimic peptide secondary structures.

Future Research Directions

  • Physicochemical Profiling: Experimental determination of solubility, stability, and partition coefficients.

  • In Vitro Assays: Screening against enzyme libraries (e.g., kinases, proteases) to identify molecular targets.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in model organisms.

  • Formulation Optimization: Developing salt forms or prodrugs to enhance bioavailability.

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